N,N,2,4-Tetramethylbenzenamine
Description
N,N,2,4-Tetramethylbenzenamine (CAS: Not explicitly listed in evidence) is a substituted aromatic amine with methyl groups at the nitrogen and 2,4-positions of the benzene ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis and materials science.
Properties
CAS No. |
769-53-9 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N,2,4-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)9(2)7-8/h5-7H,1-4H3 |
InChI Key |
DZXAIYQRCQALGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,2,4-Tetramethylbenzenamine can be synthesized through several methods. One common approach involves the alkylation of 2,4-xylidine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst like palladium on carbon. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N,2,4-Tetramethylbenzenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Major Products Formed:
Oxidation: Quinones and nitroso compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
N,N,2,4-Tetramethylbenzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.
Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,2,4-Tetramethylbenzenamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of detectable products. In industrial applications, its reactivity is harnessed to produce desired chemical transformations .
Comparison with Similar Compounds
Structural Insights :
- N,N,2,6-Tetramethylbenzenamine : Steric hindrance at the 2,6-positions reduces reactivity in electrophilic substitution compared to the 2,4-isomer .
- N,N-Dimethyl-3-methylbenzenamine : The meta-methyl group enhances electron-donating effects, altering NMR chemical shifts (e.g., ¹H NMR: δ 2.2–2.4 ppm for N-CH₃) .
- Bis(N,N-dimethyl) Derivatives : Bridged or azo-linked structures (e.g., 4,4’-Methylenebis) exhibit increased thermal stability and applications in polymer chemistry .
Physicochemical Properties
Melting Points and Solubility:
- N,N,2,6-Tetramethylbenzenamine: Melting point ~45–50°C; soluble in ethanol, ether .
- 4,4'-Bis(N,N-dimethylamino)azobenzene: Bright yellow crystalline solid (mp ~160°C); used as a pH-sensitive dye .
Spectroscopic Data:
- ¹³C NMR: N,N-Dimethylbenzenamine derivatives show peaks at δ 40–45 ppm (N-CH₃) and δ 125–140 ppm (aromatic carbons) . Azo-linked analogs (e.g., 4,4'-Bis(N,N-dimethylamino)azobenzene) exhibit downfield shifts for aromatic carbons adjacent to the azo group (δ 145–150 ppm) .
- ESI–MS :
- Molecular ion peaks at m/z 149.23 for N,N,2,6-tetramethylbenzenamine .
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